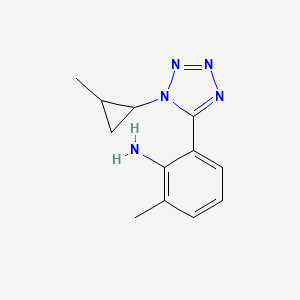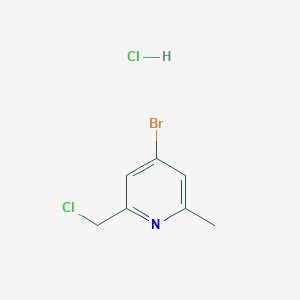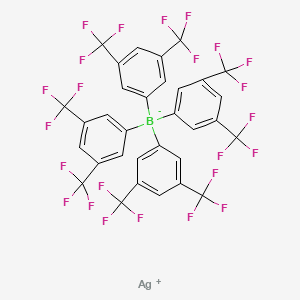
Silver(I) tetrakis(3,5-bis(trifluoromethyl)phenyl)borate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silver(I) tetrakis(3,5-bis(trifluoromethyl)phenyl)borate is a coordination compound that features a silver ion coordinated to a tetrakis(3,5-bis(trifluoromethyl)phenyl)borate anion. This compound is known for its unique properties, including high stability and lipophilicity, making it useful in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Silver(I) tetrakis(3,5-bis(trifluoromethyl)phenyl)borate typically involves the reaction of silver salts with tetrakis(3,5-bis(trifluoromethyl)phenyl)borate anions. One common method is to react silver nitrate with sodium tetrakis(3,5-bis(trifluoromethyl)phenyl)borate in an organic solvent such as acetonitrile. The reaction is usually carried out under an inert atmosphere to prevent oxidation of the silver ion.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, solvent choice, and inert atmosphere, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Silver(I) tetrakis(3,5-bis(trifluoromethyl)phenyl)borate can undergo various types of chemical reactions, including:
Oxidation-Reduction Reactions: The silver ion can participate in redox reactions, where it can be reduced to metallic silver or oxidized to higher oxidation states.
Substitution Reactions: The compound can undergo ligand exchange reactions where the tetrakis(3,5-bis(trifluoromethyl)phenyl)borate anion can be replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Ligand exchange can be facilitated by using other ligands such as phosphines or amines.
Major Products:
Oxidation: Products may include silver oxides or other silver-containing compounds.
Reduction: Metallic silver is a common product.
Substitution: New coordination compounds with different ligands.
Scientific Research Applications
Silver(I) tetrakis(3,5-bis(trifluoromethyl)phenyl)borate has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions, including polymerization and hydrogenation.
Biology: Investigated for its antimicrobial properties due to the presence of silver ions.
Medicine: Potential use in antimicrobial coatings for medical devices.
Industry: Utilized in the preparation of ion-selective electrodes and as a phase-transfer catalyst.
Mechanism of Action
The mechanism of action of Silver(I) tetrakis(3,5-bis(trifluoromethyl)phenyl)borate involves the interaction of the silver ion with various molecular targets. In catalytic applications, the silver ion can facilitate the formation and stabilization of reactive intermediates. In antimicrobial applications, the silver ion can disrupt microbial cell membranes and interfere with cellular processes.
Comparison with Similar Compounds
- Sodium tetrakis(3,5-bis(trifluoromethyl)phenyl)borate
- Potassium tetrakis(3,5-bis(trifluoromethyl)phenyl)borate
- Lithium tetrakis(pentafluorophenyl)borate
Comparison: Silver(I) tetrakis(3,5-bis(trifluoromethyl)phenyl)borate is unique due to the presence of the silver ion, which imparts distinct properties such as antimicrobial activity and catalytic efficiency. In contrast, the sodium, potassium, and lithium analogs are primarily used for their non-coordinating anion properties and do not exhibit the same level of reactivity as the silver compound.
This detailed article provides a comprehensive overview of this compound, covering its preparation, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C32H12AgBF24 |
|---|---|
Molecular Weight |
971.1 g/mol |
IUPAC Name |
silver;tetrakis[3,5-bis(trifluoromethyl)phenyl]boranuide |
InChI |
InChI=1S/C32H12BF24.Ag/c34-25(35,36)13-1-14(26(37,38)39)6-21(5-13)33(22-7-15(27(40,41)42)2-16(8-22)28(43,44)45,23-9-17(29(46,47)48)3-18(10-23)30(49,50)51)24-11-19(31(52,53)54)4-20(12-24)32(55,56)57;/h1-12H;/q-1;+1 |
InChI Key |
DNNXVTQEKMFBEH-UHFFFAOYSA-N |
Canonical SMILES |
[B-](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)(C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F.[Ag+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Bromo-4-chloro-2-methylpyrido[4,3-d]pyrimidine](/img/structure/B13654511.png)
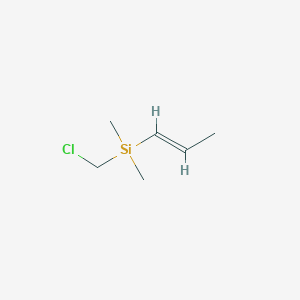
![tert-butyl (7R,8aS)-7-(1H-tetrazol-5-yl)hexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate](/img/structure/B13654522.png)
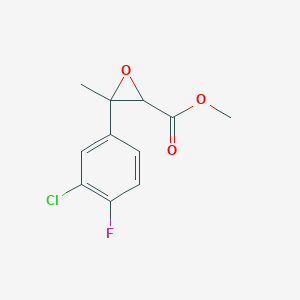
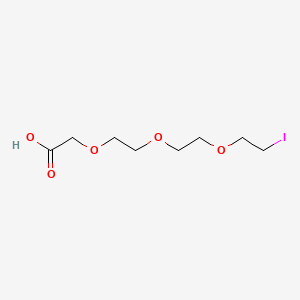
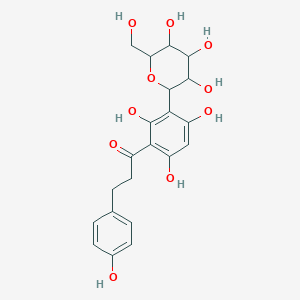
![3-Bromo-5-(trifluoromethyl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B13654569.png)
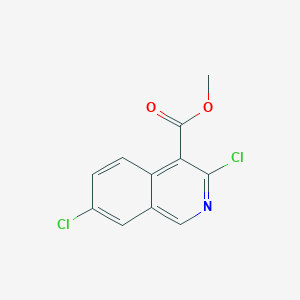
![sodium 1-({[5-(4-nitrophenyl)furan-2-yl]methylidene}amino)-4-oxo-4,5-dihydro-1H-imidazol-2-olate pentahydrate](/img/structure/B13654578.png)
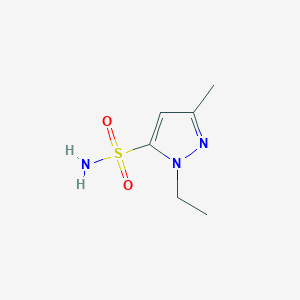
![1,1'-Bis(4-formylphenyl)-[4,4'-bipyridine]-1,1'-diium bromide](/img/structure/B13654582.png)
